Cyclohexyl(1-fluorocyclohexyl)methanone
Description
Cyclohexyl(1-fluorocyclohexyl)methanone is a fluorinated cyclohexyl ketone derivative characterized by a cyclohexyl group attached to a methanone core, with a fluorine substituent at the 1-position of the second cyclohexyl ring. While direct experimental data for this specific compound are absent in the reviewed literature, its structural analogs provide critical insights into its likely physicochemical and synthetic properties. Fluorinated cyclohexyl ketones are of interest in medicinal chemistry and materials science due to fluorine’s electronegativity, which enhances metabolic stability and modulates lipophilicity .
Properties
CAS No. |
130485-82-4 |
|---|---|
Molecular Formula |
C13H21FO |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
cyclohexyl-(1-fluorocyclohexyl)methanone |
InChI |
InChI=1S/C13H21FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2 |
InChI Key |
FWXYPHJIJDPWLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
Canonical SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
Synonyms |
Methanone, cyclohexyl(1-fluorocyclohexyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Fluorine substitution significantly alters molecular properties compared to non-fluorinated analogs:
- Cyclohexyl(phenyl)methanone (C₁₃H₁₆O): This compound lacks fluorine but shares the cyclohexyl-methanone backbone. Its molecular weight (188.26 g/mol) and polarity are lower than the fluorinated analog (C₁₃H₁₇FO, theoretical MW: 208.27 g/mol). The fluorine atom increases polarity and may influence solubility in non-polar solvents .
- Cyclohexyl(3-chlorophenyl)methanone: Chlorine substitution increases molecular weight (222.72 g/mol) and introduces distinct electronic effects.
- Cyclohexyl(1-phenylcyclopropyl)methanone: The cyclopropyl group introduces ring strain, contrasting with the fluorocyclohexyl group’s conformational flexibility. This strain affects reactivity, as seen in its synthesis yield (65%) compared to simpler cyclohexanone derivatives (91% yield for cyclohexanone in ) .
Physicochemical Properties
For Cyclohexyl(1-fluorocyclohexyl)methanone, the fluorine atom would deshield adjacent protons, likely producing distinct ¹⁹F NMR signals and downfield shifts in ¹H-NMR (e.g., δ 4.5–5.5 for fluorinated cyclohexyl protons) .
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